1-(2-Fluorophenyl)-4-tosylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFIOQUEXDSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Synthetic Routes to 1-(2-Fluorophenyl)-4-tosylpiperazine
The synthesis of this compound can be approached through a convergent synthesis strategy, typically involving the formation of either the N-aryl or the N-sulfonyl bond in the final step. The two primary pathways involve the reaction of pre-synthesized precursors: 1-tosylpiperazine and an appropriate 2-fluorophenyl electrophile, or 1-(2-fluorophenyl)piperazine (B89578) and p-toluenesulfonyl chloride.
The creation of this compound relies on the availability of key precursors. The synthesis of these starting materials is a critical first step.
Synthesis of 1-Tosylpiperazine: This precursor is typically prepared by the reaction of piperazine (B1678402) with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The tosyl group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen. wikipedia.orgmasterorganicchemistry.com
Synthesis of 1-(2-Fluorophenyl)piperazine: This intermediate can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting piperazine with an activated aryl halide like 1,2-difluorobenzene (B135520). google.com In this reaction, one fluorine atom is substituted by the piperazine nucleophile. google.com Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed, coupling piperazine with a 2-fluorohalobenzene. nih.gov
Once the precursors are obtained, the final compound can be synthesized. A common pathway is the N-alkylation or N-arylation of 1-tosylpiperazine. For instance, a method analogous to the synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine can be applied. researchgate.net This would involve the reaction of 1-tosylpiperazine with a suitable 2-fluorophenyl derivative, such as 2-fluorobenzyl bromide, in a polar aprotic solvent like acetonitrile (B52724) with a base like potassium carbonate to facilitate the reaction. researchgate.net
The alternative pathway involves the tosylation of 1-(2-fluorophenyl)piperazine. This is achieved by reacting 1-(2-fluorophenyl)piperazine with p-toluenesulfonyl chloride, which introduces the tosyl group onto the second nitrogen of the piperazine ring. wikipedia.org
To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Parameters such as the choice of solvent, base, temperature, and reaction time can significantly influence the outcome. researchgate.netresearchgate.net For the N-arylation of 1-tosylpiperazine with a 2-fluorophenyl halide, a systematic approach to optimization can be undertaken.
A study on a similar synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine used potassium carbonate as the base, acetonitrile as the solvent, and a reaction temperature of 85°C for 8 hours. researchgate.net Building on this, a hypothetical optimization table for the synthesis of the target compound could explore various parameters to enhance reaction efficiency.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 85 | 8 | Baseline |
| 2 | DMF | K₂CO₃ | 85 | 8 | Variable |
| 3 | DMSO | K₂CO₃ | 85 | 8 | Variable |
| 4 | Acetonitrile | Cs₂CO₃ | 85 | 6 | Variable |
| 5 | Acetonitrile | K₂CO₃ | 100 | 6 | Variable |
| 6 | Toluene | K₂CO₃ | 110 | 12 | Variable |
This interactive table illustrates potential variables in optimizing the synthesis. The 'Yield' is designated as 'Variable' to indicate that outcomes would depend on experimental results. Toluene was found to be a suitable medium for similar cyclotrimerization reactions. researchgate.net
Synthesis of Tosylpiperazine Analogues with Fluorophenyl Moieties
The synthesis of analogues of this compound involves versatile chemical strategies that allow for the modification of both the tosyl and fluorophenyl groups, as well as the core piperazine structure.
The introduction of a p-toluenesulfonyl (tosyl) group to a piperazine ring is a fundamental transformation in the synthesis of this class of compounds. The tosyl group not only serves as a stable protecting group for one of the piperazine nitrogens but also influences the electronic properties of the molecule.
The most common method for tosylation is the reaction of a piperazine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the tosyl chloride, forming a stable sulfonamide bond and eliminating HCl, which is neutralized by the base. masterorganicchemistry.com
It is important to note that the reaction conditions can sometimes lead to side products. For example, in molecules containing hydroxyl groups, the classical tosylation procedure can lead to the spontaneous conversion of the resulting O-tosylate into a chloride, a transformation that is accelerated by the presence of a piperazine fragment. nih.govroyalsocietypublishing.org
| Reactant | Reagent | Base | Typical Solvent | Product |
|---|---|---|---|---|
| Piperazine | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | 1-Tosylpiperazine |
| 1-Arylpiperazine | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | 1-Aryl-4-tosylpiperazine |
This table outlines the general components for the tosylation of piperazine derivatives.
Several robust methods exist for forming the crucial carbon-nitrogen bond between the fluorophenyl group and the piperazine ring. The choice of method often depends on the specific substrate and the desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by electron-withdrawing groups. In the case of fluorophenyl derivatives, the fluorine atom itself can act as a good leaving group, especially in substrates like 1,2-difluorobenzene. The reaction involves the direct attack of the piperazine nitrogen on the electron-deficient aromatic carbon. nih.govgoogle.com A patent describes the reaction of 1,2-difluorobenzene with piperazine in dimethylacetamide (DMAc) at 140°C to yield 1-(2-fluorophenyl)piperazine. google.com
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used cross-coupling reaction for forming C-N bonds. It allows for the coupling of an aryl halide or triflate (e.g., 1-bromo-2-fluorobenzene) with an amine (piperazine). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups. nih.govmdpi.com
| Method | Aryl Source | Amine Source | Key Reagents | Typical Conditions |
|---|---|---|---|---|
| SNAr | 1,2-Difluorobenzene | Piperazine | Base (e.g., Cs₂CO₃) | High Temperature (e.g., 140°C), Polar Aprotic Solvent (e.g., DMAc, DMSO) google.comgoogle.com |
| Buchwald-Hartwig Amination | 1-Bromo-2-fluorobenzene | Piperazine | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert Atmosphere, Anhydrous Solvent (e.g., Toluene) nih.gov |
This table compares two primary methods for attaching a fluorophenyl group to a piperazine ring.
Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl 4 Tosylpiperazine Analogues
Identification of Key Pharmacophoric Elements within the Chemical Scaffold
The chemical architecture of 1-(2-Fluorophenyl)-4-tosylpiperazine can be deconstructed into three fundamental pharmacophoric elements: the 2-fluorophenyl group, the piperazine (B1678402) ring, and the N4-tosyl group. Each component plays a distinct and crucial role in the molecule's interaction with biological targets.
The Arylpiperazine Moiety : This is the core scaffold. The N-arylpiperazine fragment is fundamental to many compounds developed for treating neurodegenerative diseases, schizophrenia, depression, and anxiety. The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, allowing for a key ionic interaction with acidic residues, such as aspartic acid (Asp), in the binding pockets of G protein-coupled receptors (GPCRs). The aromatic ring (the 2-fluorophenyl group) typically engages in non-covalent interactions like π-π stacking or hydrophobic interactions with aromatic amino acid residues, such as phenylalanine (Phe), within the receptor.
The Piperazine Ring : This central heterocyclic ring serves as a conformationally restrained linker between the aryl headgroup and the N4-substituent. Its chair conformation is a common feature in crystal structures. The piperazine unit's nitrogen atoms are key; the N1 nitrogen connects to the aryl group, while the N4 nitrogen allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The integrity of the piperazine ring itself can be critical for biological activity, as its replacement with other heterocycles often leads to a significant decrease in potency.
Together, these elements form a pharmacophore where the arylpiperazine unit acts as the primary anchor to the receptor, while the tosyl group fine-tunes the binding affinity and functional activity.
Impact of Substituent Modifications on Biological Activity
Modifications to each of the key pharmacophoric elements have profound effects on the biological activity of the resulting analogues. SAR studies explore these changes systematically to optimize ligand-receptor interactions.
Positional and Electronic Effects of Fluorine on the Phenyl Ring
The substitution of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and binding affinity. Its position and electronic effects are critical.
Positional Importance : The location of the fluorine atom (ortho, meta, or para) significantly influences activity. In studies of various arylpiperazine series, ortho-substituted phenyl groups often lead to moderate to strong cytotoxic or inhibitory activities. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. The elution order in gas chromatography also appears to be determined by the position of aromatic ring substitution, indicating distinct physicochemical properties for each isomer.
Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect alters the electron density of the aromatic π-system, which can modulate the strength of π-stacking interactions with receptor residues. While it withdraws electron density, it can also participate in stabilizing interactions. Theoretical studies on norfloxacin (B1679917) analogues showed that replacing a hydrogen with a fluorine atom primarily affects the binding area (BA) within the target's active site, while having a smaller effect on the binding energy (|BE|). This suggests the fluorine atom plays a key role in the orientation and fit of the ligand.
| Modification | Effect on Activity | Rationale |
| Ortho-Fluoro Substitution | Often associated with potent activity in various arylpiperazine series. | The ortho position can influence the torsion angle between the phenyl ring and the piperazine ring, locking the molecule into a specific, potentially more favorable, conformation for receptor binding. |
| Meta/Para-Fluoro Substitution | Activity varies depending on the specific target and chemical series. | Changes in the position alter the molecule's dipole moment and the location of potential electrostatic or halogen-bond interactions within the receptor site. |
| No Fluorine Substitution | Generally leads to a decrease or loss of activity. | Highlights the critical role of the halogen in achieving high-affinity binding, possibly through direct interaction with the receptor or by inducing a favorable electronic state on the phenyl ring. |
Role of the Tosyl Group in Receptor Recognition and Ligand Efficacy
The tosyl group at the N4-position of the piperazine is not merely a placeholder but an active contributor to the molecule's pharmacological profile.
The sulfonamide linkage formed between the tosyl group and the piperazine nitrogen is exceptionally stable. The sulfonyl moiety is a potent hydrogen bond acceptor, a feature often exploited in drug design to anchor a ligand to its target. In some series, replacing the sulfonyl group with other functionalities can drastically alter activity. For example, in a study of acaricidal phenylpiperazines, 4-acyl and 4-sulfonyl derivatives showed good activity, whereas activity decreased with N-alkyl groups like butyl.
However, the necessity of the tosyl group is context-dependent. In a series of cannabinoid CB1 receptor ligands, a compound with a tosyl group (LDK1222) showed comparable binding to an analogue with a cinnamyl group (LDK1203), suggesting that in some cases, other bulky substituents can fulfill a similar role. The primary role of the tosyl group is often to occupy a specific pocket in the receptor, with its efficacy depending on the pocket's size, shape, and electrostatic environment.
| N4-Piperazine Substituent | Relative Activity/Potency | Rationale |
| Tosyl Group | High | Provides a stable sulfonamide linkage and a hydrogen bond accepting sulfonyl moiety, which can form key interactions with the receptor. |
| Acyl Group (e.g., Acetyl) | High | The carbonyl oxygen can also act as a hydrogen bond acceptor, showing good activity in certain series. |
| Alkyl Group (e.g., Butyl) | Low | Simple alkyl groups may lack the specific interactions (like H-bonding) and the optimal steric bulk provided by the tosyl or acyl groups, leading to reduced activity. |
| Benzyl (B1604629) Group | Moderate to High | The benzyl group can engage in hydrophobic and aromatic interactions, showing good activity in some contexts. |
Influence of Piperazine Ring Substitutions on Bioactivity
While the N1 and N4 positions are most commonly substituted, modifications to the carbon backbone of the piperazine
Mechanistic Investigations and Molecular Target Interactions in Vitro Studies
Cannabinoid CB1 Receptor Modulation by Analogues
Analogues of the 1-phenylpiperazine (B188723) scaffold have been identified as modulators of the cannabinoid CB1 receptor, which is a key component of the endocannabinoid system. nih.govfrontiersin.org These receptors are G protein-coupled receptors (GPCRs) primarily found in the central nervous system and are involved in a variety of physiological processes. nih.govmdpi.com Research has focused on characterizing these analogues as inverse agonists, which are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. nih.govnih.gov
Evaluation of Inverse Agonist Efficacy via G protein Coupling Assays
The inverse agonist activity of piperazine (B1678402) analogues at the CB1 receptor has been demonstrated through G protein coupling assays, such as those measuring guanosine (B1672433) 5′-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding. nih.gov Inverse agonists are capable of reducing the basal, constitutive activity of GPCRs like the CB1 receptor. nih.gov For instance, the CB1-selective inverse agonist SR141716A was shown to decrease basal MAPK activity in cells expressing the CB1 receptor. nih.gov Similarly, a benzhydryl piperazine analogue, LDK1229, demonstrated efficacy comparable to SR141716A in reducing the basal G protein coupling activity of CB1. nih.gov This activity confirms its status as an inverse agonist. nih.gov Such assays are crucial for determining the functional efficacy of these compounds, moving beyond simple receptor binding to understand their actual impact on receptor signaling. nih.gov
Receptor Binding Affinity and Selectivity Profile (CB1 vs. CB2)
The binding affinity (Ki) of these analogues to cannabinoid receptors is a critical parameter, with selectivity for CB1 over CB2 being a key focus of drug design. nih.gov Standard receptor binding assays are used to determine these Ki values. nih.gov For example, the benzhydryl piperazine analogue 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222) showed a binding affinity for the CB1 receptor comparable to other potent analogues. nih.gov Generally, analogues in this class exhibit higher selectivity for the CB1 receptor over the CB2 receptor. nih.gov
Table 1: Binding Affinity of Selected Piperazine Analogues for CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
|---|---|---|---|
| LDK1229 | 220 | >10000 | >45 |
| SR141716A (Rimonabant) | 5.6 | 1750 | ~312 |
This table presents representative data for cannabinoid receptor ligands to illustrate typical affinity and selectivity profiles. Data derived from studies on benzhydryl piperazine analogs and related compounds. nih.govresearchgate.net
Tyrosinase Inhibition Studies of Tosylpiperazine-Dithiocarbamate Hybrids
A distinct area of research involves hybrid molecules combining tosylpiperazine and dithiocarbamate (B8719985) moieties, which have been investigated as inhibitors of tyrosinase. nih.govnih.gov Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) production and is a target for agents aimed at preventing hyperpigmentation and food browning. researchgate.netnih.gov
In Vitro Enzymatic Assay Results and Half-Maximal Inhibitory Concentration (IC50) Determination
The inhibitory potential of tosylpiperazine-dithiocarbamate hybrids against bacterial tyrosinase has been evaluated using in vitro spectrophotometric methods. nih.gov These studies determined the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. A series of novel 1-tosylpiperazine dithiocarbamate acetamide (B32628) hybrids exhibited promising tyrosinase inhibition, with IC50 values ranging from 6.88 to 34.8 µM. nih.gov Several of these synthesized compounds showed greater potency than the standard inhibitor, kojic acid (IC50 = 30.34 ± 0.75 µM). nih.govnih.gov
Table 2: Tyrosinase Inhibition by Tosylpiperazine-Dithiocarbamate Hybrids
| Compound ID | Aryl Substituent | IC50 (µM) |
|---|---|---|
| 4a | H | 34.8 ± 0.99 |
| 4b | 4-OH | 8.01 ± 0.11 |
| 4c | 4-OCH₃ | 8.1 ± 0.30 |
| 4d | 3,4-di-OH | 6.88 ± 0.11 |
| 4g | 2-OH | 7.24 ± 0.15 |
| Kojic Acid | (Reference) | 30.34 ± 0.75 |
This table showcases the IC50 values of select hybrid compounds against bacterial tyrosinase, highlighting the impact of different substituents. nih.govnih.gov
Correlation between Aryl Ring Substituents and Tyrosinase Inhibition Potency
Structure-activity relationship (SAR) studies have revealed a clear correlation between the substituents on the aryl ring of the acetamide portion and the tyrosinase inhibitory activity. nih.gov Generally, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the aryl ring enhances the inhibitory effect. nih.gov The compound with an unsubstituted phenyl ring was the least active (IC50 = 34.8 µM). nih.gov In contrast, the derivative with a 3,4-dihydroxy substitution (catechol moiety) demonstrated the most potent inhibition (IC50 = 6.88 µM), surpassing the activity of other mono-substituted and unsubstituted analogues. nih.govnih.gov This suggests that the position and number of hydroxyl groups are critical for potent enzyme inhibition.
Inhibition of Human Equilibrative Nucleoside Transporters (ENTs) by Fluorophenylpiperazine Analogues
Analogues incorporating the fluorophenylpiperazine structure have been studied for their ability to inhibit human equilibrative nucleoside transporters (ENTs). nih.govnih.gov ENTs are vital for transporting nucleosides across cell membranes and are implicated in various physiological and pharmacological processes. nih.govresearchgate.net A novel compound, FPMINT, which contains the 2-fluorophenylpiperazine moiety, was identified as an inhibitor of both ENT1 and ENT2. nih.gov Kinetic analysis showed that FPMINT acts as an irreversible and non-competitive inhibitor by reducing the Vmax of uridine (B1682114) transport without altering the Km. nih.gov
Further SAR studies on FPMINT analogues revealed that the halogen substituent on the fluorophenyl ring is crucial for inhibitory activity against both ENT1 and ENT2. nih.gov Modifications to other parts of the molecule led to varied potencies and selectivities. For instance, compound 3c emerged as the most potent inhibitor in the tested series, with IC50 values of 2.38 µM for ENT1 and 0.57 µM for ENT2, indicating a preference for ENT2. nih.gov In contrast, removing the fluoride (B91410) from the phenyl ring (compound 2a) significantly reduced but did not eliminate the inhibitory effect on ENT1 (IC50 = 104.92 µM). nih.gov
Table 3: Inhibitory Activity (IC50) of Fluorophenylpiperazine Analogues on hENT1 and hENT2
| Compound ID | hENT1 IC50 (µM) | hENT2 IC50 (µM) |
|---|---|---|
| FPMINT | ~10-20 (estimated) | ~2-5 (estimated) |
| 1b | 1.82 | No effect |
| 2a | 104.92 | No effect |
| 2b | 12.68 | 2.95 |
| 3c | 2.38 | 0.57 |
This table summarizes the inhibitory concentrations of FPMINT and its analogues against human equilibrative nucleoside transporters 1 and 2, as determined by [³H]uridine uptake studies. nih.govnih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition by Related Quinoxaline-Piperazine Derivatives
Derivatives of quinoxaline-piperazine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in critical cellular functions like cell growth and proliferation. researchgate.neteurekaselect.com Overexpression of PI3K is often linked to cancer. eurekaselect.com
Research into a series of novel piperazinylquinoxaline derivatives has shown that many of these compounds exhibit PI3Kα inhibitory activity comparable to known inhibitors like LY294002. researchgate.net For example, compounds such as 2-(piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline and 2-(4-(methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline have demonstrated nanomolar inhibitory activity against PI3Kα. researchgate.net In contrast, a derivative containing a 4-(4-methylphenylsulfonyl)-piperazin-1-yl group showed significantly less activity. researchgate.net
These findings highlight the potential of the quinoxaline-piperazine scaffold in the design of new PI3K inhibitors. researchgate.netresearchgate.net The PI3K/AKT/m-TOR pathway is a key signaling cascade that is often altered in cancers, making it a prime target for therapeutic intervention. researchgate.net
Aminoacyl tRNA Synthetase (AaRS) Inhibition by Fluorophenylsulfonylpiperazine Analogues
Aminoacyl-tRNA synthetases (AaRS) are essential enzymes for protein biosynthesis, catalyzing the attachment of amino acids to their corresponding tRNAs. nih.govspringernature.comnih.gov Inhibition of these enzymes halts protein synthesis, leading to the cessation of bacterial growth, which makes them attractive targets for the development of new antimicrobial agents. nih.gov
While direct studies on 1-(2-Fluorophenyl)-4-tosylpiperazine as an AaRS inhibitor are not prevalent, the broader class of compounds containing fluorophenyl and sulfonylpiperazine moieties are of interest in medicinal chemistry. The strategy of using analogues of reaction intermediates, such as aminoacyl-adenylate, has been a fruitful approach in designing potent and specific AaRS inhibitors. nih.gov These analogues are designed to bind with high affinity to the synthetase. nih.gov
The development of inhibitors that are selective for bacterial AaRS over human counterparts is a key challenge and a major focus of research in this area. nih.govnih.gov For instance, the natural product obafluorin (B1677078) has been identified as a covalent inhibitor of bacterial threonyl-tRNA synthetase (ThrRS). springernature.comnih.gov
Investigation of Cellular Oxidative Stress and DNA Damage Pathways for Related Tosylpiperazine-Containing Pentathiepins
A class of compounds known as pentathiepins, which are polysulfur-containing molecules, have been shown to induce oxidative stress and DNA damage in cancer cells. nih.govresearchgate.net These compounds are being investigated for their potential as anticancer agents due to their ability to exert cytotoxic and antiproliferative effects. nih.govresearchgate.net
Studies on a series of novel pentathiepins have revealed that these compounds can significantly increase the levels of intracellular reactive oxygen species (ROS). nih.gov This effect is believed to stem from the reaction of the polysulfur ring with thiols, leading to the formation of hydrogen peroxide (H2O2) through polysulfide anion intermediates. nih.gov
Interestingly, the specific chemical structure attached to the pentathiepin core modulates the extent of ROS generation. nih.govresearchgate.net For example, a pentathiepin derivative containing a p-tosylpiperazine moiety (compound 6) was found to be less effective at inducing ROS compared to other analogues in the series, such as one with a p-fluorobenzoylpiperazine group (compound 5), which showed the strongest effect. nih.gov The presence of the tosyl group in compound 6 resulted in a reduction of ROS-inducing activity, which may partially explain its lower cytotoxicity compared to other tested pentathiepins. nih.gov
Table 1: Relative Intracellular ROS Levels Induced by Pentathiepin Analogues
| Compound | Functional Group | Relative ROS Level (Fold Increase) |
|---|---|---|
| 1 | Aryl-substituted pyrrolo-pyrazine | No significant increase |
| 5 | p-Fluorobenzoylpiperazine | Strongest effect |
| 6 | p-Tosylpiperazine | Reduced effect |
Data is a summary of findings from a study on various human cancer cell lines. nih.gov
The induction of ROS by pentathiepins is closely linked to their ability to cause DNA damage. nih.gov In vitro studies have shown that these compounds can cause single- and double-strand breaks in the DNA of cancer cells. nih.gov
The extent of DNA damage also varies depending on the specific pentathiepin derivative. In HAP-1 cells, the p-tosylpiperazine-containing pentathiepin (compound 6) was identified as the least DNA-damaging agent among the tested compounds. nih.gov While other analogues reduced the amount of intact genomic DNA to as low as 5-25%, compound 6 left approximately 70-80% of the DNA undamaged, an effect comparable to a fluorescent pyrrolo-pyrazine containing compound (compound 1). nih.gov
Further experiments using plasmid DNA demonstrated that the DNA damage could be mitigated by the addition of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), confirming the role of ROS, specifically H2O2 and superoxide radicals, in the DNA-damaging mechanism of these compounds. nih.gov
Table 2: DNA Damaging Potential of Pentathiepin Analogues in HAP-1 Cells
| Compound | Functional Group | Percentage of Intact Genomic DNA |
|---|---|---|
| 2, 3, 4, 5 | Various piperazine/amine derivatives | 5-25% |
| 1 | Aryl-substituted pyrrolo-pyrazine | 70-80% |
| 6 | p-Tosylpiperazine | 70-80% |
Data reflects the percentage of intact genomic DNA remaining after treatment with the respective compounds. nih.gov
In Vitro Cellular Impact Studies
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular level. For derivatives of this compound, these investigations have centered on their impact on blood components.
Thrombolytic Potential Evaluation
The ability of a compound to dissolve blood clots (thrombolysis) is a key therapeutic target for cardiovascular diseases. The same series of 1-tosylpiperazine dithiocarbamate acetamide hybrids was evaluated for their in vitro thrombolytic potential. nih.gov The study indicated that all the tested derivatives possessed moderate thrombolytic activity. nih.gov
The highest potential was observed in the derivative designated as 4e, which exhibited a clot lysis value of 67.3 ± 0.2%. This effect was attributed to the presence of an electron-withdrawing chloro functional group. nih.gov Another derivative, 4h, which contains a 2,5-dimethoxy substituent, showed a moderate effect with 60.83 ± 0.14% clot lysis. Conversely, compound 4d displayed the least potential in this assay, with a value of 52.4 ± 0.2%. nih.gov These studies utilize established methodologies where blood clots are formed in vitro and subsequently treated with the test compounds to measure the extent of clot dissolution. nih.govnih.gov
Thrombolytic Activity of 1-Tosylpiperazine Dithiocarbamate Derivatives
| Compound ID | Key Structural Feature | Clot Lysis (%) |
|---|---|---|
| 4e | Chloro group | 67.3 ± 0.2 |
| 4h | 2,5-dimethoxy substituent | 60.83 ± 0.14 |
| 4d | Not Specified | 52.4 ± 0.2 |
This table highlights the varying thrombolytic potential among the tested derivatives. nih.gov
Other Investigated Molecular Interactions and Cellular Pathways of Piperazine Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets. nih.gov Research has explored its role in modulating the activity of enzymes and receptors critical to neuronal function and cell signaling.
Acetylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) is a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. wikipedia.orgnih.gov Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govnih.gov Piperazine derivatives have been identified as potent inhibitors of AChE. nih.govsigmaaldrich.com
The mechanism of inhibition involves the binding of these compounds to the active site of the AChE enzyme. wikipedia.org The active center of AChE has two main sites: an anionic site and an esteratic site. wikipedia.org Molecular docking studies have shown that some piperazine derivatives can bind to the peripheral anionic site and the catalytic sites of human acetylcholinesterase. nih.gov This interaction, which can involve hydrogen bonds and hydrophobic interactions, blocks the access of acetylcholine to the active site, preventing its hydrolysis. nih.govpnnl.gov The inhibitory activity of piperazine derivatives against AChE has been quantified, with some showing half-maximal inhibitory concentrations (IC₅₀) in the micromolar range, from 4.59 µM to 6.48 µM. nih.gov
General G protein-Coupled Receptor (GPCR) Interaction Profiles
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast number of physiological processes, making them major drug targets. nih.govyoutube.com The piperazine nucleus is a common feature in many ligands that interact with GPCRs. nih.gov
Phenylpiperazine derivatives, for instance, have been shown to interact with dopamine (B1211576) D1 and D3 receptors. nih.gov Their binding can lead to varied pharmacological outcomes, including acting as G protein-biased agonists or antagonists, demonstrating that even structurally similar compounds can have different effects depending on GPCR heteromerization. nih.gov Furthermore, piperazine derivatives have been developed as antagonists for other GPCRs, such as the histamine (B1213489) H3 receptor. nih.govacs.org The interaction often involves the piperazine moiety fitting into the receptor's binding pocket, influencing the receptor's conformation and its downstream signaling through G proteins or β-arrestins. nih.govnih.gov Studies on para-fluorophenylpiperazine (pFPP) have also indicated its binding to serotonin (B10506) 5-HT1A receptors, where it acts as an agonist. nih.gov The versatility of the piperazine scaffold allows it to be modified to achieve desired affinity and selectivity for various GPCR subtypes. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its receptor, providing insights into the binding mechanism and affinity.
In studies of compounds containing the (2-fluorophenyl)piperazine moiety, molecular docking has been instrumental in understanding their potential as therapeutic agents. For instance, in the development of novel pyridazinone derivatives featuring a (2-fluorophenyl)piperazine group as selective monoamine oxidase B (MAO-B) inhibitors, molecular docking simulations were used to determine the binding modes and interactions within the active sites of both MAO-A and MAO-B nih.gov. Similarly, docking studies were performed on a synthesized 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole to explore its binding within a biological target researchgate.net.
These simulations are crucial for structure-based drug design, allowing researchers to visualize and analyze the interactions at the molecular level, which can guide the synthesis of more potent and selective inhibitors.
A primary outcome of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the receptor's binding pocket. This, in turn, allows for the identification of key amino acid residues that are critical for the interaction.
For example, in a study of substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as dopaminergic ligands, docking analysis proposed two possible orientations within the dopamine (B1211576) D2 receptor (D2 DAR) nih.gov. The more stable of these orientations was stabilized by a salt bridge between the piperidine (B6355638) moiety of the ligand and the aspartic acid residue Asp114 of the receptor nih.gov. This highlights the importance of specific electrostatic interactions in ligand binding.
In the context of MAO-B inhibitors containing a (2-fluorophenyl)piperazine scaffold, docking studies revealed that the 2-fluorophenyl group often orients towards a hydrophobic pocket in the active site, contributing to the binding affinity and selectivity nih.gov. The specific residues involved in these interactions can be tabulated to provide a clearer understanding of the binding landscape.
Table 1: Examples of Critical Binding Site Residues Identified in Docking Studies of Piperazine (B1678402) Derivatives
| Compound Class | Target Protein | Critical Interacting Residues | Reference |
| 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 | Asp114 | nih.gov |
| Pyridazinones with (2-fluorophenyl)piperazine moiety | MAO-B | Residues forming a hydrophobic pocket | nih.gov |
| 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole | Not specified | Interactions with the active site were modeled | researchgate.net |
Beyond predicting the binding pose, molecular docking programs can also provide an estimation of the binding energy or affinity of a ligand for its target. This is often expressed as a docking score or, in some cases, correlated with experimentally determined values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 2: Example of Experimentally Determined Affinity for a Piperazine Derivative
| Compound | Target | Affinity (Ki) | Reference |
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 | 54 nM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR study for 1-(2-Fluorophenyl)-4-tosylpiperazine was not found, the methodology is widely applied to piperazine-containing compounds to guide drug design.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the receptor, as well as the stability of their interactions.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Mechanistic Understanding
Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction has become a standard practice in the early stages of drug discovery to flag potential liabilities and guide the selection of compounds for further development.
For piperazine-containing compounds, various computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. A study on 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides, for example, involved the calculation of physicochemical similarity to known drugs to assess their drug-likeness researchgate.net. These predictions, while not a replacement for experimental testing, provide a valuable mechanistic understanding of a compound's likely behavior in the body.
Table 3: Commonly Predicted In Silico ADMET Properties
| Property Category | Specific Prediction Examples |
| A bsorption | Human intestinal absorption (HIA), Caco-2 permeability |
| D istribution | Blood-brain barrier (BBB) penetration, plasma protein binding |
| M etabolism | Cytochrome P450 (CYP) inhibition/substrate potential |
| E xcretion | Renal clearance |
| T oxicity | Ames mutagenicity, hERG inhibition, hepatotoxicity |
Theoretical Mechanistic Insights into Chemical Reactions
Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This can involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway.
While a detailed theoretical mechanistic study for the synthesis of this compound is not prominently featured in the literature, the synthesis of related compounds has been described. For example, the synthesis of pyridazinones containing the (2-fluorophenyl)piperazine moiety involves the reaction of 3,6-dichloropyridazine (B152260) with (2-fluorophenyl)piperazine nih.gov. A theoretical study of such a reaction would involve using methods like Density Functional Theory (DFT) to model the nucleophilic aromatic substitution reaction, calculating the activation energies for different possible pathways, and rationalizing the observed regioselectivity. In a study of a different heterocyclic system, a reaction mechanism was proposed based on theoretical calculations mdpi.com. Furthermore, DFT has been employed to scrutinize the physiochemical properties of a new pyridazin-3(2H)-one derivative, demonstrating the power of these methods in understanding molecular properties mdpi.com.
Future Research Trajectories and Compound Advancement
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Selectivity and Potency
The rational design of new analogues based on the 1-(2-Fluorophenyl)-4-tosylpiperazine structure is a key avenue for enhancing molecular selectivity and potency. Structure-activity relationship (SAR) studies on related compounds, such as the equilibrative nucleoside transporter (ENT) inhibitor FPMINT, which contains a 2-fluorophenylpiperazine moiety, have demonstrated that modifications to the fluorophenyl ring and other parts of the molecule are crucial for inhibitory activity. nih.gov For instance, the presence and position of a halogen on the fluorophenyl group are essential for the inhibitory effects on ENT1 and ENT2. nih.govpolyu.edu.hk
Future research should systematically explore modifications at several key positions on the this compound scaffold:
The Fluorophenyl Ring: Introduction of additional substituents on the phenyl ring could modulate electronic properties and steric interactions with the target protein. A study on FPMINT analogues showed that adding a methyl, ethyl, or oxymethyl group to a benzene (B151609) moiety elsewhere in the molecule could restore or enhance inhibitory activity. nih.govpolyu.edu.hk
The Tosyl Group: Replacing the tosyl group with other sulfonyl derivatives or bioisosteres could fine-tune the compound's solubility, metabolic stability, and target-binding affinity.
The Piperazine (B1678402) Core: Although generally a rigid structure, modifications to the piperazine ring itself, or its replacement with other heterocyclic structures, could lead to novel conformational preferences and improved target engagement.
A series of 1-(pyrimidin-2-yl)piperazine derivatives have been synthesized and evaluated as potential atypical antipsychotic agents, with one compound emerging as a lead due to its activity in behavioral models and low propensity for certain side effects. nih.gov This highlights the potential for discovering potent and selective agents through systematic analog synthesis. The synthesis of various 1-aryl-4-(2-aryl-1-diazenyl)-piperazines has also been reported, demonstrating the feasibility of creating diverse libraries of piperazine derivatives for biological screening. researchgate.net
Table 1: Illustrative Structure-Activity Relationships for Phenylpiperazine Analogues
| Compound/Analogue | Modification | Observed Effect on Activity | Reference |
| FPMINT Analogue | Replacement of naphthalene (B1677914) with benzene | Abolished inhibitory effects on ENT1 and ENT2 | nih.gov |
| FPMINT Analogue | Addition of chloride to meta position of benzene | Restored inhibitory effect on ENT1 only | nih.gov |
| FPMINT Analogue | Halogen substitution on fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | nih.govpolyu.edu.hk |
| 1-(pyrimidin-2-yl)piperazine derivative | Lead compound (BMS 181100) | Good activity and duration in behavioral models for potential antipsychotic agents | nih.gov |
Exploration of Novel Biological Targets Based on Structural Scaffolds and Predicted Activity
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. This suggests that this compound and its future analogues could be investigated for novel therapeutic applications.
Research on related phenylpiperazine compounds has identified several potential target classes:
Transporters: As demonstrated with FPMINT, phenylpiperazine derivatives can be potent inhibitors of equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and the regulation of adenosine. nih.govpolyu.edu.hk
Receptors: Phenylpiperazine derivatives have been developed as ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, with applications as atypical antipsychotics. nih.gov For example, certain analogues show modest to weak affinity for 5-HT1A and alpha 1 receptors but are potent ligands for sigma binding sites. nih.gov The synthesis of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has yielded compounds with narcotic agonist and antagonist activity. nih.gov
Enzymes: The rational design of phenylpiperazine derivatives of 1,2-benzothiazine has led to potential anticancer agents that act as topoisomerase II (Topo II) inhibitors. nih.gov
Given the diverse biological activities of this chemical class, a broad screening approach for this compound and its analogues against a panel of receptors, enzymes, and transporters could uncover unexpected and valuable therapeutic applications.
Application of Advanced Computational Methods for De Novo Ligand Design and Optimization
Advanced computational methods are indispensable tools for accelerating the drug discovery process. For this compound, these methods can be applied for de novo ligand design and the optimization of existing leads.
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound analogues to the active site of a target protein. Molecular docking studies on new phenylpiperazine derivatives of 1,2-benzothiazine were performed to understand their interaction with the DNA-Topo II complex and the minor groove of DNA. nih.gov Similarly, docking analysis of an FPMINT analogue suggested a binding site in ENT1 that may be different from that of conventional inhibitors. nih.govpolyu.edu.hk
Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of a series of phenylpiperazine compounds, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with the desired activity.
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods can provide a more detailed understanding of the ligand-receptor interactions, including the role of the fluorine atom and the tosyl group in binding.
The use of these computational tools can help prioritize the synthesis of the most promising analogues, thereby saving time and resources in the laboratory.
Development of Scalable and Sustainable Synthetic Routes for Research Applications
The advancement of this compound from a laboratory curiosity to a viable research tool or therapeutic lead will require the development of scalable and sustainable synthetic routes. Current synthetic approaches to phenylpiperazine derivatives often involve multi-step procedures. For example, the synthesis of some piperazine-containing drugs involves the construction of the piperazine ring followed by N-arylation or alkylation steps. mdpi.com
Key considerations for developing improved synthetic routes include:
Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for scalability.
Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts will reduce costs and simplify purification. This may involve exploring different catalysts, solvents, and reaction temperatures. A patented method for the synthesis of a related compound, 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, highlights the importance of the choice of a strong base. google.com
Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous reagents and solvents and minimizing waste, will lead to more environmentally friendly and sustainable processes.
Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow chemistry can offer advantages in terms of safety, efficiency, and process control.
By focusing on these areas, robust and cost-effective synthetic methods can be established to provide a reliable supply of this compound and its analogues for extensive research and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Fluorophenyl)-4-tosylpiperazine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting 1-(2-fluorophenyl)piperazine with tosyl chloride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent, using a base like triethylamine or diisopropylethylamine to neutralize HCl byproducts . Optimization includes:
- Temperature control : Maintaining 0–5°C during tosylation to minimize side reactions (e.g., over-tosylation).
- Stoichiometry : A 1:1 molar ratio of piperazine to tosyl chloride reduces dimerization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How is structural confirmation of 1-(2-Fluorophenyl)-4-tosylpiperazole achieved?
- Analytical techniques :
- NMR : and NMR verify the presence of the 2-fluorophenyl group (aromatic protons at δ 6.9–7.3 ppm) and tosyl moiety (methyl singlet at δ 2.4 ppm, aromatic sulfonyl protons at δ 7.7–7.8 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles, particularly for resolving torsional strain in the piperazine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for kinase inhibition?
- Key modifications :
- Fluorophenyl positioning : The 2-fluoro group enhances metabolic stability by blocking cytochrome P450 oxidation compared to 3- or 4-fluoro analogs .
- Tosyl group replacement : Substituting with carbothioamide (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) improves binding to ATP pockets in tyrosine kinases .
- Experimental validation :
- Kinase assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Molecular docking : AutoDock Vina predicts binding poses, highlighting interactions between the tosyl group and hydrophobic kinase residues .
Q. What strategies resolve contradictions in biological activity data for fluorophenyl-tosylpiperazine derivatives?
- Case example : Discrepancies in IC values across studies may arise from:
- Purity variability : HPLC-MS analysis (C18 column, acetonitrile/water gradient) detects impurities (>98% purity required for reliable assays) .
- Solvent effects : DMSO stock solutions >10 mM can aggregate compounds, reducing apparent activity. Use fresh dilutions in assay buffers .
- Statistical approaches : Meta-analysis of dose-response curves across multiple replicates identifies outliers and improves reproducibility .
Q. How does crystallographic data inform the interpretation of conformational flexibility in this compound?
- Torsional analysis : X-ray structures reveal the piperazine ring adopts a chair conformation, with the tosyl group in an equatorial position to minimize steric clash with the fluorophenyl substituent .
- Dynamic studies : Variable-temperature NMR (VT-NMR) tracks ring-flipping kinetics, showing activation energies of ~50 kJ/mol, which correlate with rigidity in receptor binding .
Method Development & Validation
Q. What analytical methods ensure batch-to-batch consistency in synthesizing this compound?
- QC protocols :
- HPLC-DAD : Symmetry C18 column (4.6 × 150 mm), 1.0 mL/min flow (70:30 acetonitrile/water), UV detection at 254 nm .
- LC-MS : Electrospray ionization (ESI+) confirms molecular ion [M+H] at m/z 379.1 (calculated for CHFNOS: 379.1) .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- In silico tools :
- ADMET Predictor : Estimates hepatic clearance using cytochrome P450 affinity scores; fluorination at the 2-position reduces oxidative metabolism .
- MetaSite : Simulates Phase I metabolism, identifying vulnerable sites (e.g., piperazine N-atoms) for deuterium or methyl group substitution .
Data Interpretation Challenges
Q. Why do fluorophenyl-tosylpiperazine analogs exhibit varying solubility profiles, and how can this be mitigated?
- Solubility factors :
- LogP : The compound’s calculated logP (~3.2) indicates moderate hydrophobicity. Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) enhance aqueous solubility .
- Polymorphism : Differential scanning calorimetry (DSC) identifies stable crystalline forms; amorphous dispersions improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
